2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl-
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Overview
Description
2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- is a chemical compound with the molecular formula C8H16N2S It is a derivative of imidazolidine, featuring a sulfur atom in place of an oxygen atom in the imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- typically involves the reaction of 1-isopropyl-4,4-dimethyl-2-imidazolidinone with a sulfurizing agent. Common sulfurizing agents include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidinethione derivatives.
Scientific Research Applications
2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-imidazolidinethione: Similar structure but lacks the isopropyl group.
2,4-Imidazolidinedione, 1-methyl-: Contains an oxygen atom instead of sulfur.
Uniqueness
2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- is unique due to the presence of both isopropyl and dimethyl groups, which can influence its chemical reactivity and biological activity. The sulfur atom in the thione group also imparts distinct properties compared to oxygen-containing analogs.
Properties
CAS No. |
31596-21-1 |
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Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
4,4-dimethyl-1-propan-2-ylimidazolidine-2-thione |
InChI |
InChI=1S/C8H16N2S/c1-6(2)10-5-8(3,4)9-7(10)11/h6H,5H2,1-4H3,(H,9,11) |
InChI Key |
BYHBWAODCZSHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(NC1=S)(C)C |
Origin of Product |
United States |
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